molecular formula C10H4Cl2O2 B092800 Dichlone CAS No. 117-80-6

Dichlone

Cat. No. B092800
CAS RN: 117-80-6
M. Wt: 227.04 g/mol
InChI Key: SVPKNMBRVBMTLB-UHFFFAOYSA-N
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Description

Dichlone, known chemically as 2,3-dichloro-1,4-naphthoquinone, is a compound that has been the subject of various studies due to its biological and chemical properties. It has been used in the synthesis of biologically active compounds and has shown a range of activities including antifungal, antibacterial, anticancer, antiplatelet, anti-inflammatory, anti-allergic, and anti-HIV properties . Dichlone has also been used as a fungicide and has been studied for its effects on different biological systems, such as isolated chloroplasts, Chlorella cells, mouse fibroblast cells, and human erythrocytes .

Synthesis Analysis

Dichlone and its derivatives have been synthesized through various chemical reactions. For instance, solid derivatives of dichlone have been synthesized by replacing the chlorine atom with an amine substituent through a substitution reaction, achieving a high purity grade . Other synthetic approaches include cycloaddition, condensation, photoinduced, and nucleophilic substitution reactions with suitable nucleophiles such as carbon, nitrogen, oxygen, sulfur, selenium, etc. . These synthetic methods have been crucial in constructing tricyclic and tetracyclic 1,4-quinones and other derivatives with significant biological activities.

Molecular Structure Analysis

The molecular structure of dichlone consists of a naphthoquinone core with two chlorine atoms at the 2 and 3 positions. This structure is pivotal for its reactivity and biological activity. The dichlone molecule can undergo various structural modifications, which have been explored to enhance its biological properties and to create new compounds with potential therapeutic applications .

Chemical Reactions Analysis

Dichlone participates in a range of chemical reactions. It has been shown to interact with biological systems, causing alterations in cell permeability and inducing morphological changes in cells . The reactivity of dichlone with different nucleophiles has been extensively studied, leading to the synthesis of a wide array of derivatives with diverse biological activities . The interaction of dichlone with human erythrocytes, for example, has been studied, revealing rapid uptake by cells and subsequent changes in cell permeability .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlone and its derivatives have been investigated in various studies. The solubility of solid derivatives of dichlone in supercritical carbon dioxide has been measured, providing insights into its phase behavior under different conditions . The cytotoxicity of dichlone to different cell lines has been evaluated, demonstrating its potential as a pro-oxidant fungicide and its effects on cellular metabolism . Additionally, the interaction of dichlone with biological membranes and its impact on ion transport and membrane integrity have been documented .

Scientific Research Applications

  • Cell Permeability and Cytotoxicity : Dichlone causes rapid loss of intracellular potassium and ATP in mouse fibroblasts, indicating changes in cell membrane permeability. This effect is potentially relevant for understanding the mechanisms of pesticide action in cells (Saxena, Sikka, Zweig, & Gordon, 1974). Similar effects were observed in human erythrocytes, suggesting dichlone increases passive cation permeability by acting directly on membrane structures (Sikka, Schwartzel, Saxena, & Zweig, 1974).

  • Effects on Photosynthetic Bacteria : Dichlone inhibits the photoautotrophic, photoheterotrophic, and heterotrophic growth of Rhodospirillum rubrum, a photosynthetic bacterium. This suggests dichlone can damage primary photosynthetic reactions in bacteria, while its effects on dark heterotrophic metabolism are less severe and repairable (Saxena, Sikka, & Zweig, 1973).

  • Synthetic and Biological Utility : Dichlone has been used in the synthesis of biologically active compounds, including those with antifungal, antibacterial, and anticancer properties. Its reactivity in cycloaddition, condensation, and nucleophilic substitution reactions is notable, highlighting its potential for creating diverse chemical structures (Maurya, 2020).

  • Cytotoxicity to Human Endothelial Cells : Dichlone shows intermediate cytotoxicity to human endothelial ECV304 cells. Its toxic effects are consistent with the one-electron reduction reaction and the generation of reactive oxygen molecules, which indicates potential oxidative stress pathways in cells (Babich, Markenson, Blau, & Stern, 1994).

  • Inhibition of DNA Methylation : Dichlone has been identified as an inhibitor of the DNA methyltransferase 3A/3L complex, showing potential for reactivating gene expression through promoter demethylation. This suggests a role for dichlone in epigenetic research and therapy (Ceccaldi et al., 2013).

  • Environmental Persistence and Degradation : Studies on the persistence of dichlone in various ecosystems indicate its disappearance is influenced by biotic factors and possibly chemical degradation. This research is essential for understanding the environmental impact of dichlone use (Oduntan & Odeyemi, 1984).

Safety And Hazards

Dichlone can cause illness by inhalation, skin absorption, and/or ingestion . The primary hazard is the threat to the environment . Immediate steps should be taken to limit its spread to the environment . It can easily penetrate the soil and contaminate groundwater and nearby streams .

properties

IUPAC Name

2,3-dichloronaphthalene-1,4-dione
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InChI

InChI=1S/C10H4Cl2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H
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InChI Key

SVPKNMBRVBMTLB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)Cl
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Molecular Formula

C10H4Cl2O2
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DSSTOX Substance ID

DTXSID7020425
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Molecular Weight

227.04 g/mol
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Physical Description

Dichlone is a yellow crystalline solid dissolved in a water-emulsifiable liquid carrier. Can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Can easily penetrate the soil and contaminate groundwater and nearby streams. Used as a fungicide., Golden yellow solid; [Merck Index] Yellow solid dissolved in water-emulsifiable liquid carrier; [CAMEO] Yellow powder; [MSDSonline]
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Boiling Point

Sublimes 527 °F (USCG, 1999), 275 °C at 2 mm Hg
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Solubility

Slightly sol in alcohol, ether, benzene, About 4% in xylene, o-dichlorobenzene. Moderately soluble in acetone, dioxane, In water, 8.0 mg/L; water buffered to pH 7.4. /Temp not specified/, 0.1 mg/L water at 25 °C; 1.0 mg/L and 7 mg/L (temp not specified), Moderately soluble in ethyl acetate, acetic acid, dimethylformamide; sparingly soluble in alcohols
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Vapor Density

7.8 (Air = 1)
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Vapor Pressure

0.0000011 [mmHg], 1.1X10-6 mm Hg at 25 °C
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Mechanism of Action

Dichlone can alter the permeability of the cell membrane, which may be one of the sites of action of this pesticide in fibroblastic cells. By a direct interaction with membrane components, dichlone enters the cell rapidly and stimulates oxygen uptake, probably by constituting a bypass of electron transfer., Experiments indicated that the key oxidation of glucose, acetate, pyruvate, and alpha-ketoglutarate were inhibited by dichlone., A central nervous system depressant. Reacts with enzyme thiols., Dichlone is a potent alkylating agent, undergoing substitution reactions with amines., For more Mechanism of Action (Complete) data for DICHLONE (6 total), please visit the HSDB record page.
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Product Name

Dichlone

Color/Form

Golden yellow needles or leaflets from alcohol.

CAS RN

117-80-6
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Melting Point

379.4 °F (USCG, 1999), 195 °C, Melting Point: greater than or equal to 188 °C /Technical Grade/
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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